acea

Overview

Description

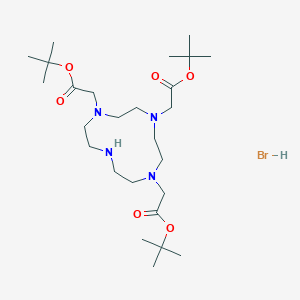

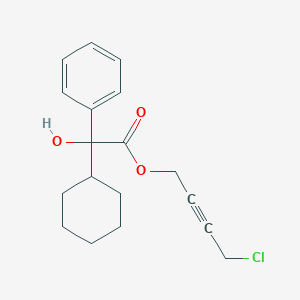

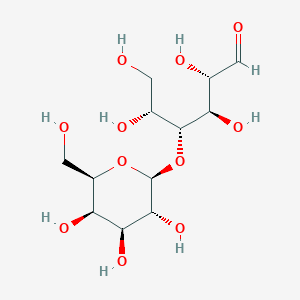

Arachidonyl-2'-chloroethylamide is a fatty amide obtained by the formal condensation of arachidonic acid with 2-chloroethanamine. It is a potent agonist of the CB1 receptor (Ki = 1.4 nM) and also has a low affinity for the CB2 receptor (Ki = 3100 nM). It has a role as a CB1 receptor agonist, a neuroprotective agent and a CB2 receptor agonist. It is an organochlorine compound, a secondary carboxamide, a fatty amide and a synthetic cannabinoid. It is functionally related to an arachidonic acid.

Scientific Research Applications

Antidepressant Properties

Arachidonyl-2-chloroethylamide (ACEA), recognized as a selective agonist of CB1 receptors, exhibits potential antidepressant properties. In animal studies, this compound significantly reduced immobility time in the forced swimming test and showed synergistic effects when combined with fluoxetine, suggesting its efficacy in depression treatment (Rutkowska & Jachimczuk, 2004).

Gastroprotective Effects

Research indicates that this compound can significantly reduce gastric ulcer formation in an aspirin-induced ulcer model in rats. This demonstrates the cytoprotective effect of CB1 receptor agonists and suggests their potential as a novel class of anti-ulcer drugs (Rutkowska & Fereniec-Gołtbiewska, 2006).

Neuroprotection in Cerebral Ischemia

This compound has shown protective effects in neurons during ischemic injury. It induces mitochondrial biogenesis and improves mitochondrial function, alleviating cerebral ischemia injury. This suggests a therapeutic role for this compound in conditions involving cerebral ischemia (Bai et al., 2017).

Enhancement of Neurogenesis

This compound, in combination with other treatments, has been observed to impact neurogenesis in animal models of epilepsy. This indicates its potential use in neurological disorders where neurogenesis is a factor (Zagaja et al., 2017).

Analgesic Properties

Studies suggest that this compound can provide analgesic effects by activating cannabinoid receptor 1 (CB1), indicating its potential use in managing chronic inflammatory pain. Its efficacy and specific effects, however, need further exploration (Garcia et al., 2019).

Anticonvulsant Effects

This compound has been shown to enhance the anticonvulsant activity of certain antiepileptic drugs in experimental models. This suggests a role for this compound in improving epilepsy treatment regimens (Luszczki et al., 2010; Florek-Luszczki et al., 2015).

Antioxidant Effects in the Brain

This compound has displayed effects on lipid peroxidation and antioxidant defense systems in the rat brain, indicating a potential role in combating oxidative stress (Kessiova et al., 2006).

Role in Osteoarthritis and Chondrocyte Senescence

Research shows that this compound can suppress senescence in human primary chondrocytes and might have protective effects against pro-inflammatory cytokines, suggesting its potential application in osteoarthritis treatment (Zhang et al., 2018).

Influence on Glucose Intolerance

This compound has been found to induce glucose intolerance after a glucose load in rat models, which might have implications for understanding metabolic disorders such as diabetes (Bermúdez-Siva et al., 2006).

Involvement in Gastroprotection and Nitric Oxide Production

This compound's gastroprotective effects have been linked to the production of nitric oxide, further confirming its potential in anti-ulcer drug development (Rutkowska & Fereniec-Gołębiewska, 2009).

Mechanism of Action

Target of Action

ACEA is a highly selective agonist of the cannabinoid receptor 1 (CB1R) . It binds primarily to the CB1R and has low affinity to the cannabinoid receptor 2 (CB2R) . The CB1R is a G protein-coupled receptor located primarily in the central nervous system and plays a crucial role in various physiological processes such as appetite, pain perception, mood, and memory .

Mode of Action

As a selective CB1R agonist, this compound interacts with its target by binding to the CB1R, leading to the activation of the receptor . This activation results in the inhibition of adenylate cyclase activity, decrease in cyclic AMP levels, and modulation of ion channels, leading to a decrease in neuronal excitability .

Biochemical Pathways

This compound’s interaction with the CB1R affects several biochemical pathways. For instance, it has been reported to alleviate cerebral ischemia injury through the glycogen synthase kinase-3β (GSK-3β)-mediated mitochondrial biogenesis . This compound administration increases the phosphorylation of GSK-3β, which induces mitochondrial biogenesis and preserves mitochondrial function .

Pharmacokinetics

It is soluble in ethanol, chloroform, tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO), suggesting that it can be administered in a variety of ways .

Result of Action

The activation of CB1R by this compound has been associated with various molecular and cellular effects. For instance, this compound has been reported to protect neurons in ischemic injury . It improves neurological behavior, reduces infarct volume, and inhibits apoptosis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds can modulate the effects of this compound. In a study, the co-application of this compound with a TRPV1 blocker significantly attenuated K±induced CGRP release . This suggests that the environment in which this compound is administered can significantly influence its action and efficacy.

Future Directions

ACEA has been reported to protect neurons in ischemic injury . It could induce mitochondrial biogenesis and improve mitochondrial function at the beginning of cerebral ischemia, thus alleviating cerebral ischemia injury . Phosphorylation of GSK-3β might be involved in the regulation of mitochondrial biogenesis induced by this compound . This compound has also been reported to alleviate symptoms in a mouse pilocarpine model of epilepsy . These findings suggest that this compound has potential therapeutic applications in the treatment of neurological disorders.

Biochemical Analysis

Biochemical Properties

Arachidonyl-2-chloroethylamide primarily binds to the CB1R and has a low affinity to the CB2R . It plays a significant role in biochemical reactions, particularly in the context of neuronal protection during ischemic injury .

Cellular Effects

Arachidonyl-2-chloroethylamide has been shown to have profound effects on various types of cells and cellular processes. For instance, it has been reported to improve neurological behavior, reduce infarct volume, and inhibit apoptosis . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Arachidonyl-2-chloroethylamide involves its interaction with the CB1R . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Arachidonyl-2-chloroethylamide change over time. It has been observed that the volume and numbers of mitochondria significantly increase after administration of Arachidonyl-2-chloroethylamide .

Dosage Effects in Animal Models

In animal models, the effects of Arachidonyl-2-chloroethylamide vary with different dosages . For instance, an intraperitoneal injection of 1 mg/kg Arachidonyl-2-chloroethylamide in adult male Sprague Dawley rats improved neurological behavior, reduced infarct volume, and inhibited apoptosis .

Properties

IUPAC Name |

(5Z,8Z,11Z,14Z)-N-(2-chloroethyl)icosa-5,8,11,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36ClNO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)24-21-20-23/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,24,25)/b7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCJNCDSAIRBRIA-DOFZRALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60274346 | |

| Record name | (5Z,8Z,11Z,14Z)-N-(2-Chloroethyl)-5,8,11,14-icosatetraenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220556-69-4 | |

| Record name | ACEA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220556-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arachidonyl-2-chloroethylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220556694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5Z,8Z,11Z,14Z)-N-(2-Chloroethyl)-5,8,11,14-icosatetraenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

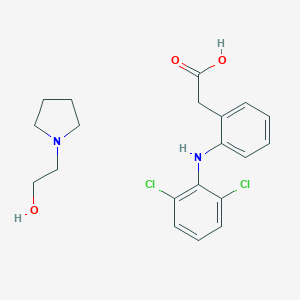

![[(2R,3R,4R,5R,6S)-5-benzoyloxy-3,4-bis[bis(3,5-dimethylphenyl)phosphanyloxy]-6-methoxyoxan-2-yl]methyl benzoate](/img/structure/B123687.png)

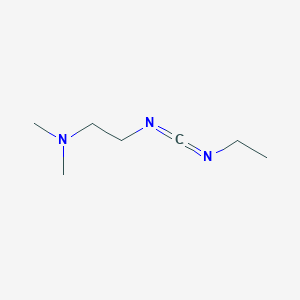

![2-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}ethan-1-ol](/img/structure/B123706.png)